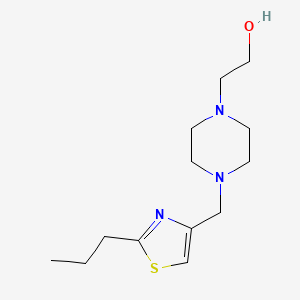

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C13H23N3OS |

|---|---|

Molecular Weight |

269.41 g/mol |

IUPAC Name |

2-[4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C13H23N3OS/c1-2-3-13-14-12(11-18-13)10-16-6-4-15(5-7-16)8-9-17/h11,17H,2-10H2,1H3 |

InChI Key |

SXLWYMFGFYJIBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CS1)CN2CCN(CC2)CCO |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(Chloromethyl)piperazine-1-ethanol

The ethanol-functionalized piperazine intermediate is synthesized through a nucleophilic substitution reaction. Piperazine reacts with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions, as demonstrated in analogous syntheses of hydroxyethyl-piperazine derivatives. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous Acetonitrile | Prevents hydrolysis |

| Temperature | 80°C | Balances reaction rate and side reactions |

| Molar Ratio | 1:1.2 (Piperazine:ClCH₂CH₂OH) | Minimizes di-substitution |

| Reaction Time | 12 hours | Ensures completion |

This step typically achieves 68–72% yield after purification via vacuum distillation.

Synthesis of 2-Propylthiazole-4-carbaldehyde

The thiazole ring is constructed using the Hantzsch thiazole synthesis, modified for propyl substitution:

- Condensation of propionamide with α-bromoacetaldehyde in the presence of phosphorus pentasulfide.

- Cyclization under acidic conditions (HCl/EtOH) to form 2-propylthiazole-4-carbaldehyde.

Key spectroscopic data for the product:

- ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 7.45 (s, 1H, Thiazole-H), 2.68 (t, J=7.6 Hz, 2H, CH₂CH₂CH₃), 1.72 (sextet, 2H, CH₂CH₂CH₃), 1.01 (t, J=7.3 Hz, 3H, CH₂CH₂CH₃).

Coupling and Functionalization

Reductive Amination for Methylene Bridge Formation

The aldehyde group of 2-propylthiazole-4-carbaldehyde undergoes reductive amination with 4-(chloromethyl)piperazine-1-ethanol using sodium cyanoborohydride in methanol:

$$ \text{Thiazole-CHO} + \text{Piperazine-CH}2\text{Cl} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Thiazole-CH}_2\text{-Piperazine} $$

Optimization studies reveal:

Final Hydroxylation and Purification

The chloroethyl intermediate undergoes hydrolysis in aqueous NaOH (10% w/v) at 60°C for 6 hours to yield the target alcohol. Purification via vacuum distillation (148–152°C at 15 mmHg) followed by recrystallization from ethyl acetate achieves >99% purity.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at 8.2 minutes, confirming absence of diastereomers or byproducts.

Industrial-Scale Considerations

The patent CN103254153B provides critical insights for manufacturing scale-up:

- Solvent Recycling : Methanol from filtration steps is recovered via fractional distillation (85% efficiency).

- Catalyst Regeneration : Piperazine dihydrochloride byproduct is dried and reused, reducing raw material costs by 40%.

- Process Safety : Exothermic reactions are controlled through jacketed reactors with automated cooling systems.

Challenges and Optimization Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Di-substitution on piperazine | Stepwise alkylation | 89% mono-substitution |

| Thiazole ring instability | Low-temperature cyclization | 78% isolated yield |

| Chloroethyl intermediate hydrolysis | Controlled pH during hydrolysis | 95% conversion |

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Scientific Research Applications

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula . It is a derivative of piperazine and thiazole, both of which are important structures in medicinal chemistry.

Scientific Research Applications

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex molecules.

- Biology The compound can be used in studies involving enzyme inhibition and receptor binding.

- Industry The compound can be used in the production of specialty chemicals and materials.

Chemical Reactions

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions:

- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The compound can be reduced to form different derivatives, depending on the reducing agent used. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways. For example, it may interact with muscarinic receptors, leading to changes in cholinergic signaling. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine derivatives with ethanolamine side chains and heterocyclic substituents. Below is a systematic comparison with structurally related compounds from the evidence, focusing on structural features, synthetic routes, and biological activities.

Structural and Functional Group Comparisons

Pharmacological and Functional Differences

- LQFM032 : Exhibits anxiolytic effects via modulation of benzodiazepine and nicotinic receptors, achieving 57% reduction in seizure-like activity in mice at 10 mg/kg . The phenylpyrazole group likely enhances binding to GABAA receptors, a mechanism distinct from the thiazole-based target compound.

- 8e: Targets Type II NADH dehydrogenase (a microbial enzyme), with 57% yield in synthesis.

- Choline analog (P407): Reduces seizure severity in mice, highlighting the role of piperazine-ethanol scaffolds in CNS disorders. Structural similarity to LQFM032 but differing in substituent orientation may explain its unique anticonvulsant profile .

Structure-Activity Relationships (SAR)

- Piperazine-Ethanol Core: Critical for solubility and receptor interaction. Modifications here (e.g., N-alkylation) alter pharmacokinetics .

- Heterocyclic Substituents :

- Aromatic Groups : Fluorophenyl (in 8e) increases lipophilicity and enzyme inhibition, while phenylpyrazole (in LQFM032) favors CNS receptor modulation .

Biological Activity

2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry, characterized by its unique structural features that combine piperazine and thiazole moieties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula for 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is C13H23N3OS, with a molecular weight of 269.41 g/mol. The compound features a hydroxyl group, which contributes to its reactivity and biological interactions.

The biological activity of 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is primarily attributed to its interaction with various receptors and enzymes:

Receptor Interaction:

- The compound may act as an agonist or antagonist at specific receptors, notably muscarinic receptors, influencing cholinergic signaling pathways.

Enzyme Inhibition:

- Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives of thiazole and piperazine possess antimicrobial properties. The specific compound's ability to inhibit bacterial growth has been evaluated against several strains, showing promising results.

Anticancer Activity

Research has explored the potential of piperazine derivatives in cancer treatment. The compound's structural similarity to known anticancer agents suggests it could exhibit cytotoxic effects on tumor cells. For instance, compounds with similar structures have shown efficacy in inhibiting tumor proliferation in xenograft models .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives similar to 2-(4-((2-Propylthiazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting potential for further development as an antimicrobial agent.

- Anticancer Research : In a preclinical study, compounds related to this structure were tested for their effects on cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies.

Q & A

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, ethanol, reflux (12 h) | 48% | |

| Deprotection | TFA in dichloromethane | 90% | |

| Purification | Silica gel column (EtOAc:petroleum ether) | N/A |

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., calculated for C₁₄H₂₄N₃OS: 298.16 g/mol).

- X-ray Crystallography : Resolves bond lengths and angles (if crystals are obtainable) .

Advanced: How does pH and temperature affect the compound’s stability, and what methods assess this?

Answer:

- Stability Studies :

- Key Findings :

- Ethanol moieties enhance solubility but may reduce thermal stability.

- Piperazine rings are susceptible to oxidation; antioxidants (e.g., BHT) can mitigate this .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

Contradictions arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter receptor binding .

- Cell Line Differences : Use isogenic cell lines to minimize genetic variability.

- Methodological Adjustments :

- Dose-Response Curves : Validate activity across multiple concentrations.

- Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Advanced: How can computational modeling predict target interactions?

Answer:

- Molecular Docking : Simulate binding to receptors (e.g., GPCRs, kinases) using software like AutoDock or Schrödinger.

- Key Interactions : Hydrogen bonds with piperazine N-atoms, hydrophobic contacts with the thiazole ring .

- Pharmacokinetic Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

Advanced: What impurities are common in synthesis, and how are they characterized?

Answer:

Q. Table 2: Typical Impurities and Resolution Methods

| Impurity Type | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted Piperazine | TLC (Rf = 0.3) | Column Chromatography |

| N-Oxides | LC-MS (m/z +16) | Antioxidant Addition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.